molecular formula C23H27N3O6 B10995644 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B10995644
M. Wt: 441.5 g/mol
InChI Key: GXEQVTQZJAXKND-UHFFFAOYSA-N
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Description

2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of imidazolidinyl and phenethyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinyl ring and the attachment of the phenethyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3,4-Dimethoxyphenethyl alcohol
  • Homoveratryl alcohol

Uniqueness

2-[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-HYDROXYPHENETHYL)ACETAMIDE stands out due to its unique combination of imidazolidinyl and phenethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C23H27N3O6/c1-31-19-8-5-16(13-20(19)32-2)10-12-26-22(29)18(25-23(26)30)14-21(28)24-11-9-15-3-6-17(27)7-4-15/h3-8,13,18,27H,9-12,14H2,1-2H3,(H,24,28)(H,25,30)

InChI Key

GXEQVTQZJAXKND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NCCC3=CC=C(C=C3)O)OC

Origin of Product

United States

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